molecular formula C9H19N3O2 B047249 Tert-butyl 4-aminopiperazine-1-carboxylate CAS No. 118753-66-5

Tert-butyl 4-aminopiperazine-1-carboxylate

Cat. No. B047249
Key on ui cas rn: 118753-66-5
M. Wt: 201.27 g/mol
InChI Key: QMZFIRHRGPLKEV-UHFFFAOYSA-N
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Patent
US04839358

Procedure details

Under an inert atmosphere at ambient temperature, 15.3 g of the product of Step A and 80 ml of hydrazine hydrate were mixed together and then 150 ml of a saturated aqueous solution of ammonium chloride were added. Extraction was done with methylene chloride and the organic phase was washed with an aqueous solution of ammonium chloride, dried, and the solvent was eliminated under reduced pressure. After chromatography on silica (eluent:methylene chloride - methanol, 100/7) 5 g of the expected product were obtained.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
saturated aqueous solution
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][N:4]([CH2:12][CH2:13]Cl)[C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8].O.[NH2:16][NH2:17].[Cl-].[NH4+]>>[NH2:16][N:17]1[CH2:13][CH2:12][N:4]([C:5]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:11])[CH2:3][CH2:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
ClCCN(C(OC(C)(C)C)=O)CCCl
Name
Quantity
80 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
saturated aqueous solution
Quantity
150 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
the organic phase was washed with an aqueous solution of ammonium chloride
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NN1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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